molecular formula C9H11NO2 B1281840 3-Amino-4-ethylbenzoic acid CAS No. 5129-23-7

3-Amino-4-ethylbenzoic acid

Cat. No. B1281840
CAS RN: 5129-23-7
M. Wt: 165.19 g/mol
InChI Key: LLZSVDFDTYGEEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions to achieve the desired product. For example, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids involves the reaction of Boc-alanine with glycylpolyethylene glycol, demonstrating the use of protective groups and the importance of yield and purification procedures in the synthesis of complex organic molecules . Similarly, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate from dibenzoylmethane shows a multi-step process that yields various fused ring compounds, highlighting the versatility of synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of 3-amino-4-ethylbenzoic acid would consist of a benzene ring substituted with an amino group and an ethyl group, as well as a carboxylic acid functional group. The presence of these groups would influence the compound's reactivity and interaction with other molecules. For instance, the amino group could be involved in the formation of amides or other nitrogen-containing heterocycles, while the carboxylic acid group could be involved in esterification or amide bond formation .

Chemical Reactions Analysis

The chemical reactions of compounds similar to 3-amino-4-ethylbenzoic acid often involve the functional groups present on the benzene ring. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid includes reactions such as methylation, ethylation, and oxidation, which are typical transformations for amino and methoxy substituted benzoic acids . These reactions are indicative of the types of chemical transformations that 3-amino-4-ethylbenzoic acid might undergo, such as acylation, alkylation, and oxidation.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-amino-4-ethylbenzoic acid are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of aromatic amino acids. These might include moderate solubility in water, higher solubility in organic solvents, and the ability to form salts with acids or bases. The presence of the amino group would also affect the acid-base behavior of the compound, potentially making it amphoteric, capable of acting as either an acid or a base .

Scientific Research Applications

Environmental Biodegradation

3-Amino-4-ethylbenzoic acid has potential applications in the field of environmental biodegradation. Ramos et al. (1987) discussed the genetic manipulation of microbial catabolic pathways, specifically restructuring the TOL plasmid pathway in Pseudomonas to process new substrates like 4-ethylbenzoate. This research highlights the possibility of using 3-Amino-4-ethylbenzoic acid derivatives for environmental clean-up through enhanced microbial degradation of toxic compounds (Ramos et al., 1987).

Luminescent and Thermal Properties

A study by Hong-Mei Ye et al. (2010) explored the synthesis and characterization of lanthanide complexes with 4-ethylbenzoic acid. The luminescent and thermal properties of these complexes were investigated, which suggests potential applications in materials science and photonics (Hong-Mei Ye et al., 2010).

Electrochemical Applications

Research on conducting polymers derived from aminobenzoic acids, including 3-Amino-4-ethylbenzoic acid, has been conducted by Thiemann and Brett (2001). They investigated the electrochemical polymerization and characteristics of these polymers, which may be useful in the development of new materials for electronic applications (Thiemann & Brett, 2001).

Pharmaceutical Synthesis

Yin Qun (2010) discussed the use of 3-aminobenzoic acid in the synthesis of pharmaceuticals like ketoprofen, an anti-inflammatory drug. This indicates the potential of 3-Amino-4-ethylbenzoic acid in pharmaceutical manufacturing (Yin Qun, 2010).

Chemical Synthesis and Material Science

A study by Bi Yun-mei (2011) focused on the synthesis of ethyl 3,5-dibromobenzoate, a derivative of 3-Amino-4-ethylbenzoic acid, for the preparation of dendritic polymers. This research highlights its utility in advanced material science and polymer chemistry (Bi Yun-mei, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-amino-4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZSVDFDTYGEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499327
Record name 3-Amino-4-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-ethylbenzoic acid

CAS RN

5129-23-7
Record name 3-Amino-4-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-ethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Ethyl-3-nitrobenzoic acid (5.0 g, 27.4 mmol) was dissolved in methanol (50 ml) and a Pd-C catalyst (5%, 250 mg) was added thereto. The mixture was stirred under a hydrogen atmosphere from 0° C. to room temperature for 1 hr. After the completion of the reaction, the catalyst was filtered off and the filtrate was concentrated under reduced pressure. The obtained crystals were washed with methyl t-butyl ether/hexane and dried to give the object compound (3.2 g, 70.6%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step Two
Yield
70.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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